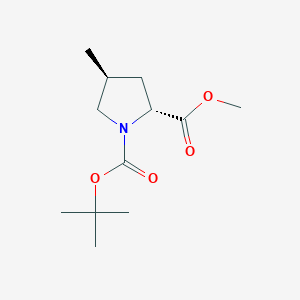

Methyl (2R,4S)-1-Boc-4-methylpyrrolidine-2-carboxylate

Description

Properties

IUPAC Name |

1-O-tert-butyl 2-O-methyl (2R,4S)-4-methylpyrrolidine-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4/c1-8-6-9(10(14)16-5)13(7-8)11(15)17-12(2,3)4/h8-9H,6-7H2,1-5H3/t8-,9+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTBTZFJPMXXHHP-DTWKUNHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(N(C1)C(=O)OC(C)(C)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@@H](N(C1)C(=O)OC(C)(C)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001142394 | |

| Record name | 1-(1,1-Dimethylethyl) 2-methyl (2R,4S)-4-methyl-1,2-pyrrolidinedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001142394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

879374-49-9 | |

| Record name | 1-(1,1-Dimethylethyl) 2-methyl (2R,4S)-4-methyl-1,2-pyrrolidinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=879374-49-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1,1-Dimethylethyl) 2-methyl (2R,4S)-4-methyl-1,2-pyrrolidinedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001142394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2R,4S)-1-Boc-4-methylpyrrolidine-2-carboxylate typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.

Introduction of the Boc Group: The nitrogen atom in the pyrrolidine ring is protected by reacting it with di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.

Esterification: The carboxylic acid group is esterified using methanol and a catalyst such as sulfuric acid or a coupling reagent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Methyl (2R,4S)-1-Boc-4-methylpyrrolidine-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or aldehydes.

Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the ester group to an alcohol.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

Methyl (2R,4S)-1-Boc-4-methylpyrrolidine-2-carboxylate has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: Serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

Industry: Utilized in the production of agrochemicals and fine chemicals.

Mechanism of Action

The mechanism of action of Methyl (2R,4S)-1-Boc-4-methylpyrrolidine-2-carboxylate involves its interaction with various molecular targets. The Boc group provides steric protection, allowing selective reactions at other functional groups. The pyrrolidine ring can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s reactivity and binding properties.

Comparison with Similar Compounds

Stereochemical and Functional Group Variations

The following table summarizes key structural and molecular differences between the target compound and related pyrrolidine derivatives:

Key Observations

Stereochemical Impact :

- The (2R,4S) configuration of the target compound distinguishes it from diastereomers like (2S,4R)- or (2S,4S)-configured analogs. Stereochemistry affects molecular recognition in biological systems and crystallization behavior .

- For example, (2S,4R)-Methyl 4-hydroxypyrrolidine-2-carboxylate lacks the Boc group and methyl substituent, resulting in higher hydrophilicity and altered reactivity.

Functional Group Influence: Boc Protection: The Boc group in the target compound enhances stability during synthetic steps compared to analogs with acyl (e.g., benzoyl ) or hydroxyl groups , which may require additional protection/deprotection strategies.

Physicochemical Properties: Hydroxyl-containing derivatives (e.g., ) exhibit higher polarity, impacting solubility in organic solvents. Aromatic substituents (e.g., nitro-phenoxy ) introduce π-π stacking interactions, which could influence crystallinity or binding affinity in drug design.

Biological Activity

Methyl (2R,4S)-1-Boc-4-methylpyrrolidine-2-carboxylate is a compound of significant interest in medicinal chemistry and pharmacology due to its biological activity and potential therapeutic applications. This article provides an overview of its biological activity, including mechanisms of action, experimental findings, and relevant case studies.

Chemical Structure and Properties

This compound has a molecular formula of C₁₂H₂₁NO₄ and a molecular weight of 243.30 g/mol. The compound features a pyrrolidine ring with a tert-butoxycarbonyl (Boc) protecting group and a carboxylate functional group, contributing to its unique stereochemistry and biological interactions.

The primary mechanism of action for this compound involves its interaction with neurotransmitter receptors, particularly ionotropic glutamate receptors. This interaction is crucial for synaptic transmission and plasticity, suggesting potential therapeutic applications in neurological disorders such as epilepsy and Alzheimer’s disease. The compound acts as a scaffold in drug discovery, facilitating the design of new pharmacologically active compounds by enabling the synthesis of various derivatives that exhibit enhanced biological activities .

Neuroprotective Effects

Research indicates that this compound exhibits neuroprotective properties. In studies focused on Alzheimer’s disease models, treatment with this compound improved insulin sensitivity and normalized lipid profiles, highlighting its potential in managing metabolic syndrome associated with neurodegenerative conditions.

Interaction with Ionotropic Receptors

The compound's ability to bind selectively to ionotropic glutamate receptors has been characterized through various assays. This binding affinity suggests its role as a lead compound for developing new treatments targeting neurological conditions .

Study on Metabolic Syndrome

In a recent study examining the effects of this compound on metabolic syndrome, researchers found that it significantly improved insulin sensitivity in animal models. The study utilized a series of biochemical assays to measure lipid profiles before and after treatment, demonstrating the compound's potential therapeutic benefits.

Synthesis and Derivative Screening

A comprehensive synthesis approach was employed to create a library of derivatives based on this compound. These derivatives were screened for various biological activities, revealing several candidates with promising pharmacological profiles. The results underscored the versatility of this compound in drug design .

Comparative Analysis of Related Compounds

| Compound Name | Molecular Formula | Molecular Weight | Notable Biological Activity |

|---|---|---|---|

| This compound | C₁₂H₂₁NO₄ | 243.30 g/mol | Neuroprotective; interacts with glutamate receptors |

| Methyl (2S,4R)-1-Boc-4-methylpyrrolidine-2-carboxylate | C₁₂H₂₁NO₄ | 243.30 g/mol | Scaffold for drug discovery; various derivatives screened |

Q & A

How can the absolute configuration of Methyl (2R,4S)-1-Boc-4-methylpyrrolidine-2-carboxylate be experimentally determined?

Methodological Answer:

The absolute configuration is typically confirmed via X-ray crystallography . Single-crystal diffraction data collected at low temperatures (e.g., 150 K) enable precise refinement of stereochemistry using software like SHELXL . For example, in related pyrrolidine derivatives, orthogonal crystal systems (e.g., space group P222) with Z=4 are analyzed to resolve chiral centers . If MoKα radiation proves insufficient for unambiguous assignment (as seen in some amino-diol derivatives), complementary techniques like vibrational circular dichroism (VCD) or Mosher ester analysis may be employed .

What synthetic strategies ensure stereoselective formation of the (2R,4S) configuration?

Methodological Answer:

Key approaches include:

- Chiral pool synthesis : Starting from enantiopure precursors (e.g., L-proline derivatives) to retain stereochemical integrity during functionalization .

- Asymmetric catalysis : Use of transition-metal catalysts (e.g., Rh or Ru complexes) in hydrogenation or cycloaddition reactions to install stereocenters .

- Epoxide ring-opening : Controlled nucleophilic attack on epoxides (e.g., using Ca(CFCO) as a Lewis acid) to direct regioselectivity and stereochemistry .

For Boc-protection, tert-butoxycarbonyl anhydride in THF under basic conditions (e.g., DMAP) is commonly employed to avoid racemization .

How can conflicting NMR data for diastereomeric mixtures be resolved?

Methodological Answer:

- 2D NMR techniques : Utilize - HSQC and NOESY to distinguish diastereomers. For instance, NOE correlations between the Boc group and methyl substituents can confirm spatial proximity in the (2R,4S) isomer .

- Dynamic NMR (DNMR) : Analyze coalescence temperatures for rotameric populations in flexible intermediates .

- Chiral derivatization : Convert the compound into diastereomeric pairs (e.g., using Mosher’s acid chloride) and compare or chemical shifts .

What challenges arise in crystallizing this compound, and how are they addressed?

Methodological Answer:

- Twinned crystals : Use SHELXL ’s TWIN/BASF commands to refine twinned data, particularly for monoclinic or orthorhombic systems .

- Disorder in the Boc group : Apply restrained refinement with ISOR/SIMU constraints to model thermal motion without overfitting .

- Low diffraction resolution : Optimize crystal growth via slow evaporation in polar aprotic solvents (e.g., DMF/EtO mixtures) .

How does the pyrrolidine ring conformation influence reactivity in coupling reactions?

Methodological Answer:

The endo/exo puckering of the pyrrolidine ring modulates steric accessibility:

- Endo conformation : Favors nucleophilic attack at the carboxylate due to reduced steric hindrance from the Boc group .

- Exo conformation : Enhances reactivity at the methyl-substituted C4 position in alkylation or cross-coupling reactions .

Conformational analysis via DFT calculations (e.g., B3LYP/6-31G*) can predict reactive sites, validated by X-ray data .

What analytical techniques validate purity and stereochemical homogeneity?

Methodological Answer:

- HPLC : Use chiral stationary phases (e.g., Chiralpak IA) with heptane/IPA gradients to resolve enantiomers; purity >98% is typical for research-grade material .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 244.29) and detects trace impurities .

- Elemental analysis : Carbon/nitrogen ratios verify bulk purity, with deviations <0.4% indicating acceptable homogeneity .

How are computational methods used to predict spectroscopic properties?

Methodological Answer:

- NMR prediction : Software like ACD/Labs or Gaussian calculates / chemical shifts via GIAO-DFT (e.g., B3LYP/6-311+G(2d,p)). Compare simulated spectra to experimental data to assign signals .

- IR spectroscopy : Simulate vibrational modes (e.g., carbonyl stretches at ~1700 cm) to confirm functional groups .

- Conformational analysis : Molecular dynamics (MD) simulations in explicit solvent (e.g., water/MeOH) model solution-phase behavior .

What strategies mitigate epimerization during Boc deprotection?

Methodological Answer:

- Mild acidic conditions : Use TFA in DCM (0–5°C) to minimize carbocation formation at stereocenters .

- In situ quenching : Add Hünig’s base (DIPEA) post-deprotection to neutralize acidic byproducts .

- Monitoring via polarimetry : Track optical rotation changes ([α]) during deprotection to detect racemization .

How are contradictory X-ray and NMR data reconciled in structural studies?

Methodological Answer:

- Multi-technique validation : Cross-reference X-ray data (bond lengths/angles) with NOE-derived distances and coupling constants .

- Temperature-dependent studies : Collect NMR data at variable temperatures to identify dynamic effects (e.g., ring-flipping) that may explain discrepancies .

- Hirshfeld surface analysis : Compare intermolecular interactions in the crystal lattice (via CrystalExplorer) with solution-phase NMR data .

What role does the methyl group at C4 play in stabilizing intermediates?

Methodological Answer:

- Steric stabilization : The C4 methyl group restricts ring puckering, favoring transition states with lower activation energy in cyclization reactions .

- Hydrophobic interactions : Enhances solubility in nonpolar solvents (e.g., toluene), critical for Pd-catalyzed cross-couplings .

- Conformational locking : Prevents undesired rotamers in peptide coupling, as evidenced by reduced diastereomer formation in SPPS applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.